diethyl-[2-[2-(2-methylanilino)-2-oxoethyl]sulfanylethyl]azaniumchloride
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Overview
Description
2-(2-(Diethylamino)ethyl)thio-o-acetotoluidide hydrochloride is a chemical compound with the molecular formula C15-H24-N2-O-S.Cl-H and a molecular weight of 316.93 . This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Diethylamino)ethyl)thio-o-acetotoluidide hydrochloride typically involves the reaction of o-acetotoluidide with diethylaminoethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Diethylamino)ethyl)thio-o-acetotoluidide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogens, nucleophiles; reactions are often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(2-(Diethylamino)ethyl)thio-o-acetotoluidide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Employed in biochemical assays and as a tool for studying cellular processes.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Mechanism of Action
The mechanism of action of 2-(2-(Diethylamino)ethyl)thio-o-acetotoluidide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: An organic compound with similar functional groups but different molecular structure and properties.
Thiopental: A barbiturate with a different mechanism of action but some overlapping applications in medicine.
Uniqueness
2-(2-(Diethylamino)ethyl)thio-o-acetotoluidide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various applications, from organic synthesis to potential therapeutic uses, sets it apart from other similar compounds .
Properties
CAS No. |
102489-61-2 |
---|---|
Molecular Formula |
C15H25ClN2OS |
Molecular Weight |
316.9 g/mol |
IUPAC Name |
diethyl-[2-[2-(2-methylanilino)-2-oxoethyl]sulfanylethyl]azanium;chloride |
InChI |
InChI=1S/C15H24N2OS.ClH/c1-4-17(5-2)10-11-19-12-15(18)16-14-9-7-6-8-13(14)3;/h6-9H,4-5,10-12H2,1-3H3,(H,16,18);1H |
InChI Key |
XDYQRFIMJNNIMJ-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCSCC(=O)NC1=CC=CC=C1C.[Cl-] |
Canonical SMILES |
CC[NH+](CC)CCSCC(=O)NC1=CC=CC=C1C.[Cl-] |
Synonyms |
diethyl-[2-[(2-methylphenyl)carbamoylmethylsulfanyl]ethyl]azanium chlo ride |
Origin of Product |
United States |
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